molecular formula C13H13N3O3S B2785024 2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide CAS No. 433322-23-7

2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide

Cat. No. B2785024
M. Wt: 291.33
InChI Key: LIWWSXGTCBNYTC-UHFFFAOYSA-N
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Description

“2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized and studied for their pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid. This acid, when coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), can yield a related compound .


Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” would be expected to contain functional groups characteristic of its constituents, including a phenoxy group, a carbamoyl group, and a thiazolyl group. The thiazole ring, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is planar and aromatic .

Future Directions

The future directions for research on “2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide” and similar compounds could include further investigations into their synthesis and pharmacological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(16-13-14-6-7-20-13)8-15-12(18)9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWWSXGTCBNYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide

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